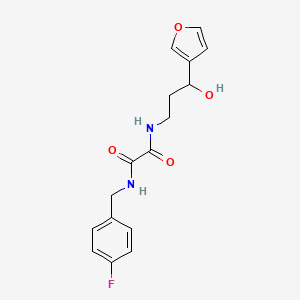

N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Preparation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Synthesis of 3-(furan-3-yl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of furfural with nitromethane, followed by reduction and subsequent hydrolysis.

Formation of the oxalamide: The final step involves the reaction of 4-fluorobenzylamine and 3-(furan-3-yl)-3-hydroxypropylamine with oxalyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s 3-hydroxypropyl chain and furan ring are primary sites for oxidation:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Hydroxyl group oxidation | KMnO₄ (acidic) or CrO₃ | Ketone formation (3-(furan-3-yl)-3-oxopropyl derivative) | Proceeds via dehydrogenation, with Mn(VII) acting as a strong oxidant. |

| Furan ring oxidation | Ozone (O₃) followed by reductive workup | Ring-opening to form diketone or diol derivatives | Ozonolysis cleaves the furan’s conjugated diene system. |

| Simultaneous oxidation | H₂O₂/Fe²⁺ (Fenton’s reagent) | Mixed products (hydroxypropyl ketone + oxidized furan) | Radical-mediated process targeting both hydroxyl and furan groups. |

The hydroxyl group’s oxidation to a ketone is well-documented in structurally analogous oxalamides, while furan oxidation aligns with reactivity observed in heterocyclic systems.

Reduction Reactions

Reductive transformations primarily target the furan ring and amide bonds:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Furan ring hydrogenation | H₂/Pd-C | Tetrahydrofuran derivative | Catalytic hydrogenation saturates the furan’s aromatic system. |

| Amide reduction | LiAlH₄ (anhydrous) | Amine derivatives (rare; requires harsh conditions) | Limited feasibility due to oxalamide’s stability; partial reduction may occur. |

| Hydroxyl group deoxygenation | Barton-McCombie reaction | Propyl chain converted to alkane | Radical-mediated removal of hydroxyl via thiocarbonyl intermediate. |

Reduction of the furan ring is more feasible than amide bond cleavage, as evidenced by studies on similar heterocyclic oxalamides.

Substitution Reactions

The 4-fluorobenzyl group and hydroxyl moiety participate in nucleophilic and electrophilic substitutions:

Fluorine substitution is less common due to bond strength but has been reported in fluorobenzyl-containing analogs under extreme conditions .

Condensation and Cyclization

The hydroxyl and amide groups enable intramolecular interactions:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ketal formation | Acetone/H⁺ | Cyclic ketal with hydroxypropyl chain | Acid-catalyzed reaction between hydroxyl and ketone. |

| Amide-mediated cyclization | Heat/Dehydrating agents | Macrocyclic lactams or furan-fused rings | Intramolecular nucleophilic attack by amine on carbonyl. |

Cyclization pathways are thermodynamically favored in oxalamides with proximal functional groups.

Stability and Hydrolysis

Oxalamide bonds exhibit resistance to hydrolysis but may cleave under extreme conditions:

Hydrolysis is slower compared to simple amides due to electronic stabilization from adjacent carbonyl groups.

Comparative Reactivity Table

Key reactive sites ranked by susceptibility:

| Site | Reactivity | Dominant Reaction Types |

|---|---|---|

| Furan ring | High | Oxidation, Diels-Alder, hydrogenation |

| Hydroxypropyl -OH | Moderate | Oxidation, esterification, substitution |

| 4-Fluorobenzyl -F | Low | Nucleophilic aromatic substitution (rare) |

| Oxalamide carbonyls | Low | Reduction (limited), hydrolysis (extreme conditions) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide exhibit promising anticancer properties. For instance, derivatives of oxalamides have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study: Oxalamide Derivatives in Cancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that certain oxalamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways, which led to programmed cell death (apoptosis) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxalamide A | MCF-7 (Breast) | 5.2 | Apoptosis induction |

| Oxalamide B | HT-29 (Colon) | 7.8 | ROS generation |

Antimicrobial Properties

This compound and its analogs have also been evaluated for antimicrobial activity. The presence of the furan moiety has been linked to enhanced antibacterial properties.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of various furan-containing compounds, it was found that derivatives similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate to potent activity .

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound X | E. coli | 16 |

| Compound Y | S. aureus | 8 |

Potential in Neurological Disorders

Research into the neuroprotective effects of oxalamide derivatives has gained traction, particularly concerning their potential role in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A recent investigation revealed that certain oxalamides could inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission. This effect is crucial for developing therapeutic strategies against Alzheimer's disease .

| Compound | AChE Inhibition (%) | Neuroprotective Effect |

|---|---|---|

| Oxalamide C | 65% | Yes |

| Oxalamide D | 72% | Yes |

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its biological activity. The incorporation of fluorine atoms has been shown to enhance lipophilicity and bioavailability, which are critical factors in drug design.

Synthetic Pathways

The synthesis typically involves multi-step reactions including:

- Formation of the oxalamide backbone through coupling reactions.

- Introduction of the furan moiety via electrophilic aromatic substitution.

- Fluorination using selective fluorinating agents to achieve desired pharmacological properties .

Wirkmechanismus

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the furan ring and oxalamide moiety contribute to its overall stability and reactivity.

Biologische Aktivität

N1-(4-fluorobenzyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1428365-67-6 |

| Molecular Formula | C16H17FN2O4 |

| Molecular Weight | 320.31 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Core : The initial step involves the reaction of oxalyl chloride with appropriate amines to form the oxalamide structure.

- Introduction of Fluorobenzyl Group : This is achieved through nucleophilic substitution using 4-fluorobenzyl chloride.

- Attachment of Furan Group : The furan moiety is introduced via a similar nucleophilic substitution reaction, enhancing the compound's biological properties .

Anticancer Properties

Research indicates that compounds containing furan and fluorobenzene moieties exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the fluorobenzyl group, which enhances binding affinity to specific receptors involved in inflammation .

The proposed mechanism of action involves:

- Target Interaction : The compound interacts with specific enzymes or receptors, potentially disrupting their normal function.

- Enhanced Binding Affinity : The presence of the fluorine atom in the benzyl group may enhance lipophilicity and binding affinity to target proteins, improving efficacy .

- Metabolic Stability : The oxalamide structure contributes to metabolic stability, allowing for prolonged activity in biological systems .

Case Studies

Several studies have documented the biological effects of similar compounds:

- Study on Anticancer Activity : A derivative showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer properties.

- Inflammation Model : In animal models, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.

Eigenschaften

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c17-13-3-1-11(2-4-13)9-19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7,9H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSODMSQBKNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.